

Phenothiazine Derivatives: A Snapshot of Biological Activities and Mechanisms

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Compound Focus: Ethopropazine Hydrochloride

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Phenothiazines demonstrate significant therapeutic potential beyond their classical use as antipsychotics, showing promise in oncology and as treatments for drug-resistant infections. [1] Their broad efficacy stems from interactions with diverse biological targets, and modifications to the core structure can enhance their pharmacological profile. [2] [1]

The table below summarizes the anticancer activities and mechanisms of several key phenothiazines.

Phenothiazine	Cancer Types	Anti-tumor Activity	Mechanisms of Action
Chlorpromazine	Glioma, Leukemia, Pancreatic, Hepatocellular Carcinoma	Cytotoxic, Induces Apoptosis, Inhibits Proliferation	Inhibits Cytochrome c Oxidase; Disrupts K-Ras Membrane Binding; Increases ROS; Inhibits PI3K/AKT/mTOR [1]
Fluphenazine	Melanoma, Colon & Breast Cancer, Glioblastoma	Anti-proliferative, Induces Apoptosis, Enhances Chemotherapy	Induces G0/G1 Arrest; Causes Mitochondrial Apoptosis & DNA Damage; Blocks PI3K-AKT-mTOR [1]
Thioridazine	Ovarian, Lung, Cervical, Glioblastoma, Leukemia	Induces Apoptosis, Reduces Viability, Inhibits Metastasis	G0/G1 Arrest; Inhibits PI3K/AKT/mTOR; Increases ROS; Suppresses Stemness Genes [1] [3]

Phenothiazine	Cancer Types	Anti-tumor Activity	Mechanisms of Action
Trifluoperazine	Melanoma, Breast Cancer, Glioblastoma, Osteosarcoma	Anti-proliferative, Enhances Radiation-induced Cell Death	Causes Lysosomal Dysfunction & Autophagy Inhibition; Induces G0/G1 Arrest; Activates ROS & Mitophagy [4] [1]
Prochlorperazine	Squamous Cell Carcinoma, NSCLC, Leukemia	Increases Cancer Cell Death, Boosts Antibody Efficacy	Alters EGFR Distribution; Binds KRAS; Activates p53 & p21; Induces DNA Damage [1]

Experimental Protocols for Key Assays

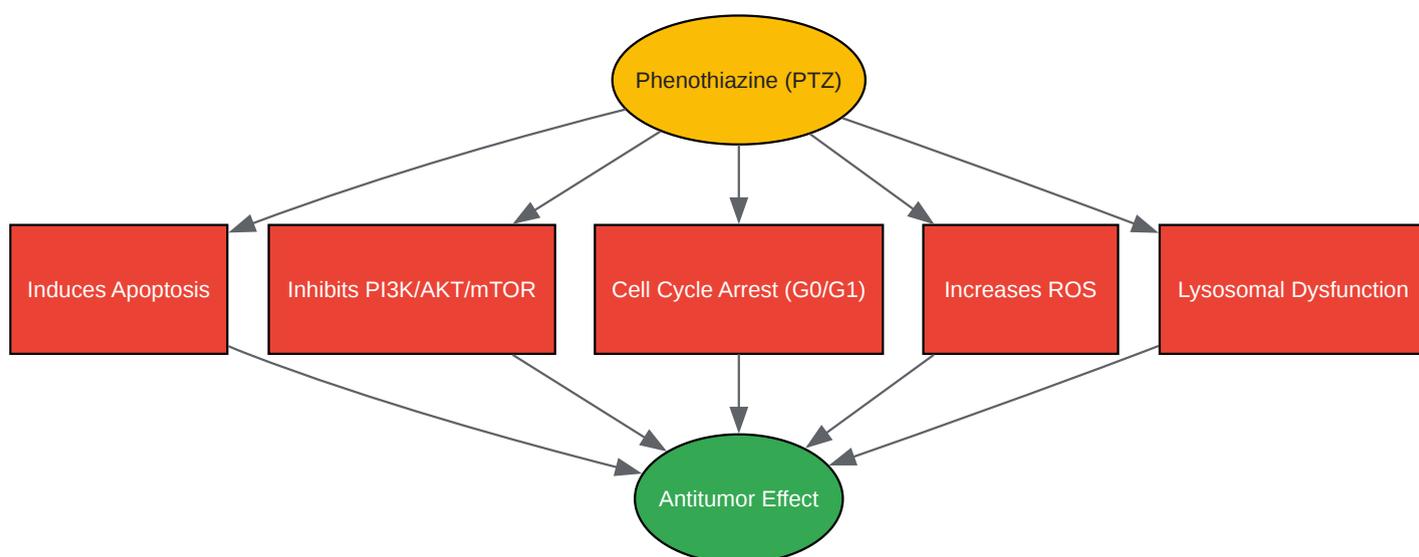
To support your experimental work, here are methodologies from recent studies for evaluating phenothiazine derivatives.

- **In Vitro Cytotoxicity Screening (MTS/PMS Assay)** This method was used to screen 28 PTZ derivatives against human liver cancer cell lines (Hep3B, SkHep1). [4]
 - **Cell Seeding:** Seed cells in a 96-well plate at a density of 5×10^3 cells per well.
 - **Compound Treatment:** After 24 hours, treat the cells with various concentrations of the phenothiazine derivatives.
 - **Incubation:** Incubate the plates for 72 hours.
 - **Viability Measurement:** Add a combined solution of MTS and phenazine methosulfate (PMS) to each well. Incubate for 1-4 hours, then measure the absorbance at 490-500 nm to determine cell viability. [4]
- **In Vivo Toxicity Assessment in Zebrafish** Zebrafish embryos/larvae are a suitable model for preliminary toxicity screening. [4]
 - **Exposure:** Expose zebrafish embryos to different concentrations of the phenothiazine compounds.
 - **Monitoring:** Monitor the embryos/larvae for mortality and developmental abnormalities for a set period (e.g., 96 hours post-fertilization).
 - **Analysis:** Calculate the lethal concentration (LC50) and observe specific teratogenic effects. Compounds **8** and **10** from the cited study were examples with low toxicity in this model. [4]

- **Molecular Docking with Acetylcholinesterase (AChE)** In silico studies help identify cholinesterases as common targets and predict interaction modes. [4]
 - **Protein Preparation:** Obtain the 3D structure of the target protein (e.g., AChE) from a protein data bank. Prepare the protein by removing water molecules and adding hydrogen atoms.
 - **Ligand Preparation:** Draw the 3D chemical structures of the phenothiazine derivatives and optimize their geometry.
 - **Docking Simulation:** Perform the docking simulation using software like AutoDock Vina to predict the binding affinity (kcal/mol) and the specific amino acid interactions within the protein's active site. [4]

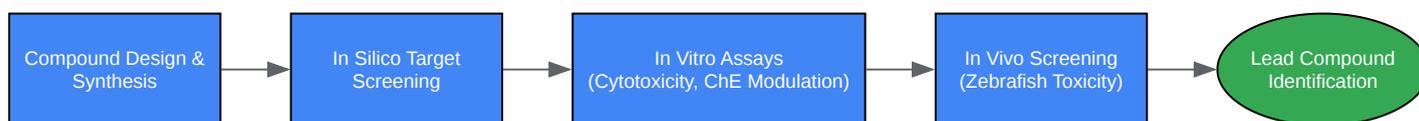
Visualizing Signaling Pathways and Workflows

The following diagrams, created with the DOT language, illustrate key concepts and pathways from the research. You can use these scripts in a Graphviz visual editor to generate the images.



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Mechanisms of Phenothiazine Antitumor Action



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Workflow for Phenothiazine Derivative Screening

Future Research Directions

The repurposing of phenothiazines presents a promising strategy for addressing current challenges in oncology and infectious diseases. Future work should focus on:

- **Clinical Validation:** Advancing the most promising lead compounds into clinical trials to validate their efficacy and safety in humans. [1]
- **Combination Therapies:** Further elucidating the mechanisms that make phenothiazines effective adjuvants, potentially enhancing the efficacy of existing chemotherapy and antibiotics. [1]
- **Derivative Optimization:** Continuing to synthesize and test novel derivatives, particularly those combining the phenothiazine core with other functional groups (e.g., NO donors), to improve potency and reduce toxicity. [3]

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